![molecular formula C15H18N2O3 B5157169 2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related isoindole-1,3-dione derivatives involves strategic organic synthesis techniques. For instance, the preparation of similar compounds has been demonstrated through reactions involving sulfur-transfer agents, showcasing the adaptability of the isoindole-1,3-dione scaffold for functional group modifications and the introduction of morpholine derivatives (Klose, Reese, & Song, 1997). Additionally, the synthesis of organo-amino compounds of isoindole-1,3-dione by reacting isoindoline-1,3-dione with various reagents in N,N-dimethylformamide highlights the compound's synthetic accessibility and the potential for structural diversity through different synthetic routes (Anouar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives is characterized by X-ray diffraction methods, revealing detailed insights into the compound's crystalline structure. The structural studies show these compounds crystallize in various systems with specific unit cell parameters, indicating the influence of substituted groups on the overall molecular conformation and the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and packing of the crystals (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds participate in a range of chemical reactions, reflecting their reactive functional groups. These reactions include transformations involving the morpholine ring and the isoindole-1,3-dione moiety, such as ring-opening polymerization reactions and the formation of various derivatives through interactions with metal catalysts. The diversity in chemical behavior underscores the compound's utility in synthesizing polymers and other complex organic molecules (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-16(8-11(2)20-10)9-17-14(18)12-5-3-4-6-13(12)15(17)19/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUCGBHEMKYKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-morpholin-4-ylmethyl)-isoindole-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.